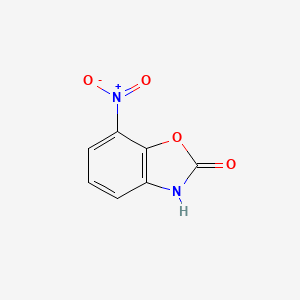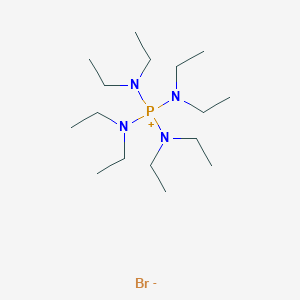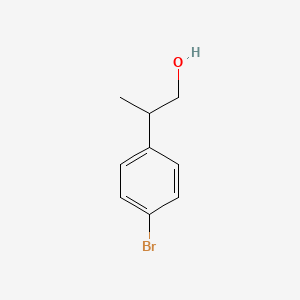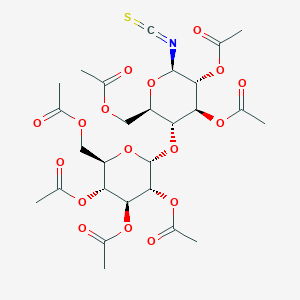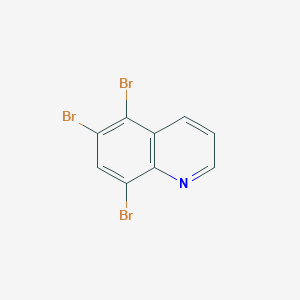
5,6,8-Tribromoquinoline
概要
説明
5,6,8-Tribromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8-Tribromoquinoline typically involves the bromination of quinoline or its derivatives. One common method is the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds through electrophilic bromination, followed by dehydrogenation to yield the desired tribromoquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, optimized for large-scale synthesis. The use of continuous flow reactors and efficient brominating agents can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent production quality .
化学反応の分析
Types of Reactions: 5,6,8-Tribromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form complex quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) can be used to replace bromine atoms with methoxy groups.
Cross-Coupling: Palladium catalysts and appropriate ligands are used in cross-coupling reactions, with solvents like dichloromethane (DCM) or chloroform (CHCl3).
Major Products:
Substituted Quinoline Derivatives: Depending on the reagents used, various substituted quinoline derivatives can be synthesized, such as methoxyquinolines and arylquinolines.
科学的研究の応用
5,6,8-Tribromoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound exhibits antiproliferative activity against various cancer cell lines, making it a valuable tool in cancer research.
Material Science: Brominated quinolines are used in the development of materials with enhanced electronic and photonic properties.
作用機序
The mechanism of action of 5,6,8-Tribromoquinoline in biological systems involves its interaction with cellular targets. For instance, it has been shown to induce apoptosis in cancer cells by causing DNA fragmentation. Additionally, it can inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription . These interactions disrupt cellular processes, leading to antiproliferative effects.
類似化合物との比較
6,8-Dibromoquinoline: Another brominated quinoline derivative with similar reactivity but fewer bromine atoms.
4,6,8-Tribromoquinoline: A structural isomer with bromine atoms at different positions on the quinoline ring.
Uniqueness: 5,6,8-Tribromoquinoline is unique due to the specific positioning of bromine atoms, which influences its reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and materials .
特性
IUPAC Name |
5,6,8-tribromoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJXDVGLRUGMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2Br)Br)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30828012 | |
| Record name | 5,6,8-Tribromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30828012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81278-87-7 | |
| Record name | 5,6,8-Tribromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81278-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,8-Tribromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30828012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








